molecular formula C26H22FN3O3S B2969877 methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 321998-48-5

methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No. B2969877
CAS RN: 321998-48-5
M. Wt: 475.54
InChI Key: RVXFAMNAGNCNNT-LQKURTRISA-N
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Description

“Methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Research has shown that flexible dicarboxylate ligands, which share structural motifs with the mentioned compound, can be utilized to construct metal-organic frameworks (MOFs) with diverse structures. These MOFs exhibit varying conformational arrangements and functionalities, suggesting potential applications in gas storage, separation, and catalysis. For instance, Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands to assemble with copper ions, resulting in metal–organic complexes with unique structures, including discrete molecular chairs and one-dimensional coordination polymers (Dai et al., 2009).

Organic Synthesis and Catalysis

Another study focused on the synthesis of aromatic compounds, where palladium-catalyzed oxidative carbonylation was employed to create complex organic structures. This methodology could be relevant for the synthesis of compounds structurally similar to the target molecule, demonstrating the versatility of transition metal-catalyzed reactions in producing pharmaceutically relevant compounds (Bacchi et al., 2004).

Anticancer Research

In the realm of medicinal chemistry, compounds bearing resemblance to the mentioned chemical have been synthesized and evaluated for their anticancer properties. For example, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units showed significant in vitro anti-proliferative activity against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Liu et al., 2019).

Photolytic Transformations

The study of photolytic transformations of spirocyclic compounds has provided insights into the dynamic behavior of organic molecules under light exposure. Such research can inform the design of light-responsive materials and compounds with specific optical properties (Vasin et al., 2014).

properties

IUPAC Name

methyl 2-[4-[(E)-(3-fluorophenyl)methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-30-25(34-23-14-7-6-13-21(23)26(31)32-2)22(24(29-30)19-10-4-3-5-11-19)16-28-33-17-18-9-8-12-20(27)15-18/h3-16H,17H2,1-2H3/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFAMNAGNCNNT-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC(=CC=C3)F)SC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC(=CC=C3)F)SC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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